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Compound of Interest

Compound Name:
N-[4-(Piperazine-1-sulfonyl)-

phenyl]-acetamide

Cat. No.: B027357 Get Quote

A Comparative Analysis of the Potency of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide
Derivatives

The N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide scaffold is a versatile pharmacophore

that has been explored for the development of various therapeutic agents. Derivatives of this

core structure have demonstrated a wide range of biological activities, including anticancer,

antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of the

potency of selected derivatives, supported by experimental data, to aid researchers and drug

development professionals in their endeavors.

Potency of Derivatives Against Various Biological
Targets
The potency of N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide derivatives is highly

dependent on the nature and position of substituents on the core scaffold. The following table

summarizes the quantitative potency of several derivatives against different biological targets.
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Derivative Target/Activity
Potency
(IC50/Ki/MIC)

Reference

2-(4-

benzhydrylpiperazin-

1-yl)-N-(4-

sulfamoylphenyl)aceta

mide

Human Carbonic

Anhydrase VII (hCA

VII)

Ki: 8.9 nM [1]

2-(4-

benzhydrylpiperazin-

1-yl)-N-(4-

sulfamoylphenyl)aceta

mide

Human Carbonic

Anhydrase II (hCA II)
Ki: 43.2 nM [1]

Thiophene-based

sulphonamide

derivative (7f)

Proteus vulgaris NCIM

2813
MIC: 93.7 µg/ml [2]

Thiophene-based

sulphonamide

derivatives (7g, 7i)

Aspergillus Niger

NCIM 50
MIC: 93.7 µg/ml [2]

Unspecified

derivatives

Mycobacterium

tuberculosis H37Rv

MIC: 11.53 to 13.41

μM
[3]

Note: IC50 (half maximal inhibitory concentration), Ki (inhibition constant), and MIC (minimum

inhibitory concentration) are common measures of potency. Lower values indicate higher

potency.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

The following sections outline the general experimental protocols for the synthesis and

biological evaluation of N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide derivatives.

General Synthesis of N-[4-(Piperazine-1-sulfonyl)-
phenyl]-acetamide Derivatives
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The synthesis of these derivatives typically involves a multi-step process. A common route is

the sulfonylation of a substituted aniline with a piperazine sulfonyl chloride derivative.

General Procedure:

Sulfonylation: 4-Acetamidobenzenesulfonyl chloride is reacted with a desired piperazine

derivative in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The

reaction is often carried out under reflux conditions for several hours.

Purification: The crude product is purified using techniques like column chromatography on

silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield

the final pure compound.

In Vitro Biological Assays
The biological activity of the synthesized compounds is evaluated using various in vitro assays.

Antimicrobial Activity (Microbroth Dilution Method):

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.

A standardized inoculum of the target microorganism (bacteria or fungi) is added to each

well.

The plates are incubated under appropriate conditions for the specific microorganism.

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the

compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assays (e.g., Carbonic Anhydrase Inhibition):

The assay is typically performed in a buffer solution at a specific pH.

The enzyme (e.g., a specific isoform of carbonic anhydrase) is pre-incubated with varying

concentrations of the inhibitor.

The reaction is initiated by the addition of the enzyme's substrate (e.g., p-nitrophenyl

acetate).
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The rate of the enzymatic reaction is monitored spectrophotometrically by measuring the

absorbance of the product over time.

The IC50 or Ki values are calculated by fitting the data to appropriate enzyme inhibition

models.

Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental

procedures. The following diagrams were generated using Graphviz (DOT language) to

visualize key aspects of the research on N-[4-(piperazine-1-sulfonyl)-phenyl]-acetamide
derivatives.
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Caption: General workflow for the synthesis and biological evaluation of derivatives.
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Caption: Inhibition of the S100A2-p53 protein-protein interaction by derivatives.[3]

This guide provides a snapshot of the current research on N-[4-(piperazine-1-sulfonyl)-
phenyl]-acetamide derivatives. The presented data and protocols can serve as a valuable

resource for the rational design and development of new and more potent therapeutic agents

based on this promising chemical scaffold. Further research is warranted to explore the full

therapeutic potential of this class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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